molecular formula C23H19N15O3S2 B11074076 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-{4-[5-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-{4-[5-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide

Cat. No.: B11074076
M. Wt: 617.6 g/mol
InChI Key: UAVOQOKWNSDTOX-UHFFFAOYSA-N
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Description

“2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-{4-[5-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide” is a complex organic compound that features multiple triazole and benzoxazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of triazole and benzoxazole rings, followed by their coupling through sulfanyl and acetamide linkages. Typical reaction conditions might include:

    Cyclization reactions: to form triazole and benzoxazole rings.

    Coupling reactions: using reagents like thionyl chloride or carbodiimides to form sulfanyl and acetamide linkages.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:

    Catalysts: to speed up reactions.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfanyl groups.

    Reduction: Reduction reactions could potentially break down the triazole rings.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines or simpler hydrocarbons.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Antimicrobial Activity: Potential to act against bacteria or fungi.

Medicine

    Drug Development: Exploration as a lead compound for new drugs.

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Polymer Science: Incorporation into polymers for enhanced properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting their activity.

    Interacting with DNA/RNA: Affecting gene expression.

    Modulating receptors: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.

    Triazole derivatives: Widely studied for their antifungal and antiviral properties.

Uniqueness

This compound’s unique combination of triazole and benzoxazole rings, along with its specific linkages, might confer unique biological activities or chemical properties not seen in other compounds.

Properties

Molecular Formula

C23H19N15O3S2

Molecular Weight

617.6 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-[5-[[2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H19N15O3S2/c24-35-10-26-37-20(35)31-33-22(37)42-8-17(39)28-13-3-1-12(2-4-13)19-30-15-7-14(5-6-16(15)41-19)29-18(40)9-43-23-34-32-21-36(25)11-27-38(21)23/h1-7,10-11H,8-9,24-25H2,(H,28,39)(H,29,40)

InChI Key

UAVOQOKWNSDTOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)CSC4=NN=C5N4N=CN5N)NC(=O)CSC6=NN=C7N6N=CN7N

Origin of Product

United States

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